molecular formula C13H16O4 B2993490 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid CAS No. 845781-40-0

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid

Cat. No.: B2993490
CAS No.: 845781-40-0
M. Wt: 236.267
InChI Key: GTOHGLAQCKOYOL-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid is an organic compound characterized by the presence of a methoxyphenyl group, a methyl group, and a ketone group within its pentanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 3-methyl-2-butanone.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 3-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

    Hydrogenation: The α,β-unsaturated ketone is then hydrogenated in the presence of a catalyst such as palladium on carbon to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 5-(3-Methoxyphenyl)-3-methyl-5-hydroxypentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyphenyl)-3-methyl-5-oxopentanoic acid
  • 5-(3-Methoxyphenyl)-3-ethyl-5-oxopentanoic acid
  • 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid

Uniqueness

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and potential therapeutic applications.

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(7-13(15)16)6-12(14)10-4-3-5-11(8-10)17-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOHGLAQCKOYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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